2-Amino-7-methoxy-3-methylquinoline hydrochloride

Description

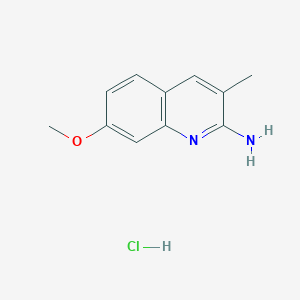

2-Amino-7-methoxy-3-methylquinoline hydrochloride (CAS: 1171863-09-4) is a substituted quinoline derivative characterized by an amino group at position 2, a methoxy group at position 7, and a methyl group at position 3 of the quinoline core. Its molecular formula is C₁₁H₁₃ClN₂O, with a molecular weight of 240.69 g/mol (calculated based on structural data from ). The hydrochloride salt form enhances solubility in aqueous environments, making it suitable for pharmacological and biochemical studies.

Properties

IUPAC Name |

7-methoxy-3-methylquinolin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O.ClH/c1-7-5-8-3-4-9(14-2)6-10(8)13-11(7)12;/h3-6H,1-2H3,(H2,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLAHSRSSNWEBHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)OC)N=C1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656596 | |

| Record name | 7-Methoxy-3-methylquinolin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171863-09-4 | |

| Record name | 7-Methoxy-3-methylquinolin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-7-methoxy-3-methylquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-methoxy-3-methylquinoline hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the reaction of 2-amino-3-methylquinoline with methoxy-substituted benzaldehyde derivatives under acidic conditions to form the desired product . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like recrystallization and purification using chromatography techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-methoxy-3-methylquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce halogenated quinoline compounds .

Scientific Research Applications

Medicinal Chemistry

2-Amino-7-methoxy-3-methylquinoline hydrochloride has shown promise as a lead compound in drug development due to its potential therapeutic properties. Research indicates that it exhibits antimicrobial and anticancer activities:

- Antimicrobial Activity : The compound has demonstrated the ability to inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. This effect may be mediated through interference with bacterial enzyme systems or disruption of cell membrane integrity .

- Anticancer Properties : Studies have reported cytotoxic effects against several cancer cell lines. The compound may inhibit specific enzymes involved in cancer metabolism, indicating its relevance in cancer therapy .

Enzyme Inhibition Studies

In biological research, this compound is utilized to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets allows researchers to explore its effects on various biochemical pathways, which is crucial for understanding disease mechanisms and developing therapeutic strategies .

Chemical Synthesis

The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique substitution pattern on the quinoline ring makes it suitable for creating derivatives with enhanced biological activities or novel chemical properties .

Dyes and Pigments

In industrial chemistry, this compound is employed in the production of dyes and pigments due to its vibrant color properties and stability under various conditions .

Chemical Intermediates

The compound is also used as an intermediate in the synthesis of other chemical products, enhancing its utility across different sectors within the chemical industry .

Case Studies

Several studies have documented the applications of this compound:

- Antibacterial Activity : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential for further development as an antibacterial agent .

- Cytotoxicity Against Cancer Cells : Research indicated that treatment with varying concentrations of this compound resulted in reduced viability of several cancer cell lines, suggesting its application in anticancer therapies .

Mechanism of Action

The mechanism of action of 2-Amino-7-methoxy-3-methylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 2-amino-7-methoxy-3-methylquinoline hydrochloride with structurally analogous quinoline derivatives, focusing on substituent effects, physicochemical properties, and reported biological activities.

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Key Findings from Comparative Analysis:

Hydrochloride salts (e.g., in compounds from and ) enhance aqueous solubility, critical for in vitro assays and formulation .

Structural Modifications and Biological Activity: Fluorine substitution (e.g., 2-amino-7-fluoro-3-propylquinoline HCl) introduces electron-withdrawing effects, which may reduce oxidative metabolism and prolong half-life . Bulkier substituents (e.g., phenyl at position 3) can sterically hinder interactions with off-target receptors but may improve selectivity in enzyme inhibition .

Synthetic Routes: Many analogs (e.g., 4k in ) are synthesized via Pd-catalyzed cross-coupling reactions, suggesting a common methodology for introducing aryl/heteroaryl groups .

Biological Activity

2-Amino-7-methoxy-3-methylquinoline hydrochloride is a quinoline derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, particularly due to its antimicrobial and anticancer properties. The unique structural features, including an amino group and a methoxy substituent, contribute to its reactivity and biological interactions.

The compound's chemical structure is characterized by:

- Amino Group : Enhances nucleophilicity, allowing participation in various chemical reactions.

- Methoxy Group : Increases electron density on the aromatic system, facilitating electrophilic substitution reactions.

These functional groups are crucial for the compound's biological activity, enabling it to interact with various biological macromolecules.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, making it a candidate for further development as an antibacterial agent. The mechanism of action may involve interference with bacterial enzyme systems or disruption of cell membrane integrity.

Anticancer Properties

The compound has demonstrated cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit specific enzymes involved in cancer metabolism, suggesting potential applications in cancer therapy. For instance, it has been reported to interact with metabolic pathways critical for tumor growth and survival.

The biological activity of this compound can be attributed to its ability to bind to specific enzymes and receptors. This interaction can modulate physiological responses and alter cellular pathways. Notably, the compound has been identified as an inhibitor of certain metabolic enzymes, which could lead to therapeutic applications in diseases related to these pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Amino at position 2, methoxy at position 7 | Antimicrobial, anticancer |

| Quinoline | Basic structure without substitutions | Limited biological activity |

| 8-Hydroxyquinoline | Hydroxy group enhances chelation | Used in metal ion detection |

| 2-Aminoquinoline | Amino group at position 2 | Limited biological activity |

This table highlights how the unique arrangement of functional groups in this compound distinguishes it from other compounds, particularly regarding its enhanced biological activities and potential therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline derivatives, including this compound:

- Antimicrobial Study : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antibacterial agent.

- Cytotoxicity Assessment : Research involving various cancer cell lines revealed that the compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

- Enzyme Inhibition : Investigations into enzyme interactions showed that this compound could inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival, providing insights into its mechanism of action.

Q & A

Basic Research Questions

Q. What spectroscopic methods are essential for characterizing the structural integrity of 2-Amino-7-methoxy-3-methylquinoline hydrochloride?

- Methodological Answer : Utilize 1H-NMR and 13C-NMR to confirm proton and carbon environments, particularly focusing on the quinoline core and substituent groups (e.g., methoxy and methyl). High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity. For example, HRMS data for analogous 2-aminoquinoline derivatives showed calculated vs. observed mass accuracy within 0.2 ppm . Baseline broadening in 13C-NMR spectra, as observed in related compounds, may require optimized solvent systems or elevated temperatures to resolve obscured carbons .

Q. What synthetic routes are recommended for preparing this compound?

- Methodological Answer : Follow a multi-step approach involving:

- Protection of amines (e.g., Boc protection) to prevent unwanted side reactions.

- Reductive amination using NaBH4 to stabilize intermediates, as demonstrated in the synthesis of dihydrochloride salts of 2-aminoquinoline analogs .

- Chromatographic purification with gradients of CH2Cl2/EtOAc (e.g., 12–35% EtOAc) to isolate intermediates and final products. Yields for similar compounds ranged from 47% to 95% depending on substituent complexity .

Q. How can researchers assess the solubility and stability of this compound in aqueous and organic solvents?

- Methodological Answer : Conduct solubility screens in DMSO, methanol, and buffered aqueous solutions (pH 4–7.4). For stability, monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH). Safety data for analogous quinolines recommend handling in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. What strategies mitigate baseline broadening in 13C-NMR spectra during structural analysis of 2-Amino-7-methoxy-3-methylquinoline derivatives?

- Methodological Answer : Baseline broadening in 13C-NMR (e.g., due to dynamic proton exchange) can be addressed by:

- Using DMSO-d6 as a solvent to stabilize labile protons.

- Elevating sample temperature (e.g., 50–60°C) to reduce line broadening, as applied in the characterization of 4-methylquinoline derivatives .

- Employing relaxation reagents (e.g., Cr(acac)3) to shorten relaxation times for obscured carbons .

Q. How can substituent modifications at the 7-position of 2-aminoquinoline enhance selectivity for target enzymes or receptors?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest:

- Methoxy groups at the 7-position improve hydrophilicity and binding pocket compatibility, as seen in neuronal nitric oxide synthase inhibitors .

- Phenoxy or pyridyloxy substituents (e.g., compound 11 in ) can modulate selectivity via π-π stacking or hydrogen bonding. Computational docking paired with ESIMS validation helps prioritize analogs .

Q. What purification challenges arise during scale-up synthesis of this compound, and how are they resolved?

- Methodological Answer : Common issues include:

- Low solubility of intermediates : Use gradient elution (e.g., CH2Cl2 to 35% EtOAc) to improve separation efficiency .

- Byproduct formation : Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to amine) and employ Boc-protection to minimize side reactions, as demonstrated in dihydrochloride salt synthesis .

Q. How do pH and temperature affect the stability of this compound in biological assays?

- Methodological Answer : Perform accelerated stability testing in PBS (pH 7.4) and cell culture media at 37°C. For analogs, degradation rates increased at pH >8 due to deprotonation of the amino group. Pre-formulation studies with lyophilization or cryoprotectants (e.g., trehalose) improve long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.